Decyl(triphenyl)phosphanium iodide

Description

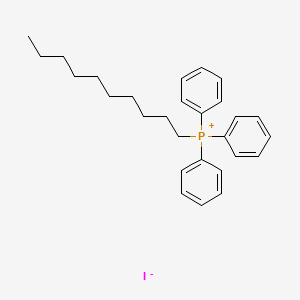

Decyl(triphenyl)phosphanium iodide (DTPPI) is a quaternary phosphonium salt with the chemical formula C28H34IP. It consists of a decyl (10-carbon) alkyl chain linked to a triphenylphosphonium group, paired with an iodide counterion. The compound’s molecular weight is approximately 528.45 g/mol (calculated from analogous structures in ). DTPPI and related phosphonium salts are notable for their ability to target mitochondria due to the lipophilic triphenylphosphonium group, which facilitates cellular uptake and accumulation in organelles with negative membrane potentials .

Primary applications of DTPPI derivatives include their use as cytotoxic agents in cancer research.

Properties

CAS No. |

51034-56-1 |

|---|---|

Molecular Formula |

C28H36IP |

Molecular Weight |

530.5 g/mol |

IUPAC Name |

decyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C28H36P.HI/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1 |

InChI Key |

VGBHJWFEBLBTHG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl(triphenyl)phosphanium iodide can be synthesized through the quaternization reaction of triphenylphosphine with decyl iodide. The reaction typically involves mixing triphenylphosphine with decyl iodide in an appropriate solvent, such as acetonitrile or ethanol, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Role of Catalytic Iodide in Reaction Mechanisms

Iodide ions enhance reaction efficiency through nucleophilic displacement and regeneration :

-

Nucleophilic Displacement: I⁻ replaces Br⁻ in 1-bromodecane, forming 1-iododecane.

-

Phosphine Attack: The iodide group acts as a superior leaving group, enabling triphenylphosphine to attack the alkyl chain.

Mechanistic Insight :

The catalytic iodide cycle reduces energy barriers, enabling higher yields under milder conditions.

Stability and Degradation Reactions

Decyl(triphenyl)phosphanium iodide exhibits instability in specific solvents but stabilizes with chelators :

Degradation Conditions:

-

Solvent System: DMSO in alkaline aqueous buffer (pH > 7.5).

-

Observation: Progressive decomposition over 24 hours at 37°C.

Stabilization Strategy :

Add diethylenetriaminepentaacetic acid (DTPA), which forms noncovalent complexes with the phosphonium moiety, preventing degradation.

Stability Data:

| Condition | Degradation Rate | Stabilization with DTPA |

|---|---|---|

| DMSO + pH 7.5 buffer | 90% in 24 h | <10% degradation |

| DMSO + pH 5.0 buffer | 20% in 24 h | Not required |

Scientific Research Applications

Decyl(triphenyl)phosphonium, particularly decyl(triphenyl)phosphonium iodide, is a lipophilic quaternary phosphonium cation that has garnered interest in scientific research for its applications in mitochondrial targeting, polyepoxide curing, and other chemical processes .

Scientific Research Applications

Mitochondrial Targeting: Decyl(triphenyl)phosphonium is a component of mitochondrial-targeted drugs like MitoQ, MitoE, and SkQ . These compounds utilize the ability of decyl(triphenyl)phosphonium to insert into the inner mitochondrial membrane, facilitating the delivery of drugs and probes into the mitochondria . Tumor cells have hyperpolarized mitochondrial membranes compared to normal cells, making triphenylphosphonium cations effective for delivering drugs into mitochondria . Selpercatinib, when combined with MitoQ, can synergistically suppress RET-mutated human thyroid tumor cells .

Polyepoxide Curing: Phosphonium halides, including decyl(triphenyl)phosphonium iodide, can act as catalysts in the curing of polyepoxides with carboxylic acids or acid anhydrides . This process is used to create cured products like castings and storage-stable compositions .

Synthesis and Properties: Decyl(triphenyl)phosphanium iodide has a molecular weight of 530.46400 and a molecular formula of C28H36IP . It is also known as decyltriphenylphosphonium iodide and triphenyldecylphosphonium iodide .

- Selpercatinib and MitoQ Combination:

- Phosphonium Salts as New Vectors:

Mechanism of Action

Decyl(triphenyl)phosphanium iodide exerts its effects primarily through its interaction with the mitochondrial membrane. The lipophilic nature of the compound allows it to insert into the inner mitochondrial membrane, where it accumulates in the mitochondrial matrix. This accumulation can lead to increased membrane permeability and mitochondrial swelling . The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and developing mitochondrial-targeted therapies .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Phosphonium iodides vary in alkyl chain length, substituents, and counterions, which influence their physicochemical and biological properties. Key analogs are compared below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Methyltriphenylphosphonium iodide | C19H18IP | 406.24 | 183–185 | Methyl chain, iodide counterion |

| Decyl(triphenyl)phosphanium iodide | C28H34IP | ~528.45 (estimated) | N/A | Decyl chain, iodide counterion |

| Triphenylhexadecylphosphonium iodide | C34H50IP | ~600.63 (estimated) | N/A | Hexadecyl chain, iodide counterion |

| 18F-Fluorobenzyl triphenyl phosphonium | C25H20FP | 418.29 | N/A | Fluorobenzyl substituent |

Sources :

- Alkyl Chain Length : Longer chains (e.g., decyl, hexadecyl) enhance lipophilicity, improving membrane permeability and mitochondrial targeting compared to shorter chains (e.g., methyl) .

- Substituents : Fluorobenzyl groups (as in 18F-FBnTP) enable PET imaging applications, while hydroxybenzoyl modifications enhance cytotoxicity .

- Counterion : Iodide salts generally exhibit higher solubility in polar solvents compared to bromides, influencing reactivity in catalysis and bioavailability .

Cytotoxicity and Mitochondrial Targeting

- DTPPI Analogs: Bromide analogs with decyl chains and hydroxybenzoyl substituents show IC50 values in the micromolar range (1–10 µM) against CAL-27 oral cancer cells, with minimal effects on normal cells. Mechanisms include ATP depletion (50–70% reduction) and apoptosis induction .

- Methyltriphenylphosphonium iodide : Less cytotoxic due to poor cellular uptake but widely used in Wittig reactions for alkene synthesis .

- Triphenylhexadecylphosphonium iodide : Higher phytotoxicity (e.g., reduced germination in plants) compared to methyl analogs, attributed to increased lipid solubility and membrane disruption .

Environmental and Toxicological Profiles

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.